molecular formula C21H14BrCl2N5OS B12031830 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 477331-02-5

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B12031830
CAS No.: 477331-02-5
M. Wt: 535.2 g/mol
InChI Key: NNLBXWVKJKXDTM-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide , belongs to the class of triazole derivatives. Let’s break down its structure:

    Chemical Formula: CHBrClNOS

    Molecular Weight: 535.253 g/mol

    CAS Number: 499125-53-0

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One notable method is the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (a precursor) in an alkaline medium using 2-bromo-1-phenylethanone . This step is followed by the reduction of the resulting ketone to yield the target compound .

Industrial Production: While specific industrial production methods are not widely documented, research laboratories often synthesize this compound for early discovery purposes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions can also occur.

    Substitution: Substitution reactions involving the bromine and chlorine atoms are possible.

Common Reagents and Conditions:

    Alkaline Medium: Used for S-alkylation.

    Reduction Agents: Employed for ketone reduction.

Major Products: The major product is the target compound itself.

Scientific Research Applications

Chemistry:

    Drug Development: Researchers explore its potential as a lead compound for drug development.

    Catalysis: Investigated for catalytic applications due to its unique structure.

Biology and Medicine: Industry:

    Materials Science: Possible applications in materials science and nanotechnology.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related triazole derivatives. Its unique features may set it apart from others in this class.

Properties

CAS No.

477331-02-5

Molecular Formula

C21H14BrCl2N5OS

Molecular Weight

535.2 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C21H14BrCl2N5OS/c22-14-1-3-18(4-2-14)29-20(13-5-7-25-8-6-13)27-28-21(29)31-12-19(30)26-17-10-15(23)9-16(24)11-17/h1-11H,12H2,(H,26,30)

InChI Key

NNLBXWVKJKXDTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=NC=C4)Br

Origin of Product

United States

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